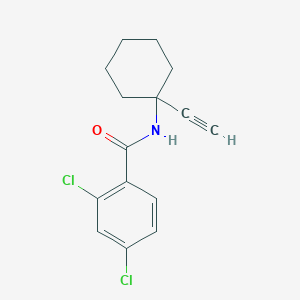
2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide is an organic compound characterized by the presence of a benzamide group substituted with two chlorine atoms at the 2 and 4 positions, and an ethynyl group attached to a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1-ethynylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2,4-Dichloro-N-(1-dimethylamino)cyclohexylbenzamide: Similar structure but with a dimethylamino group instead of an ethynyl group.
2,4-Dichloro-N-(1-methylcyclohexyl)benzamide: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs
特性
CAS番号 |
57357-78-5 |
|---|---|
分子式 |
C15H15Cl2NO |
分子量 |
296.2 g/mol |
IUPAC名 |
2,4-dichloro-N-(1-ethynylcyclohexyl)benzamide |
InChI |
InChI=1S/C15H15Cl2NO/c1-2-15(8-4-3-5-9-15)18-14(19)12-7-6-11(16)10-13(12)17/h1,6-7,10H,3-5,8-9H2,(H,18,19) |
InChIキー |
KXIZMYQNBJKLHA-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CCCCC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


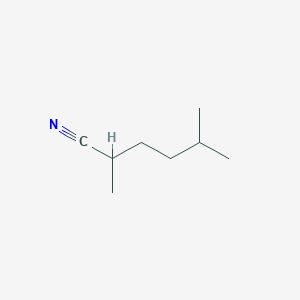
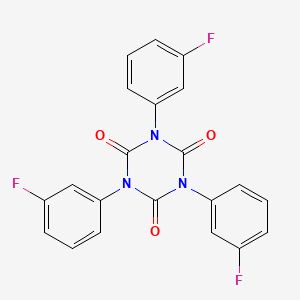

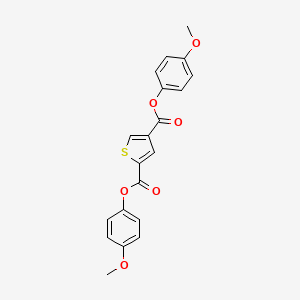
![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
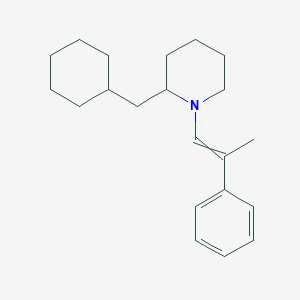
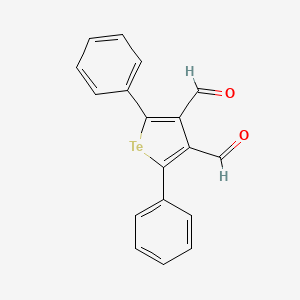
![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
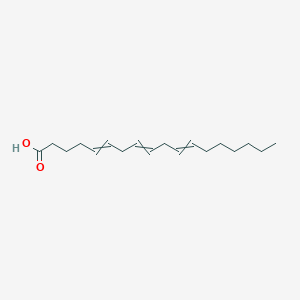
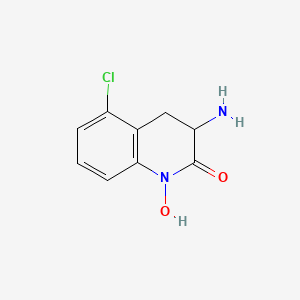
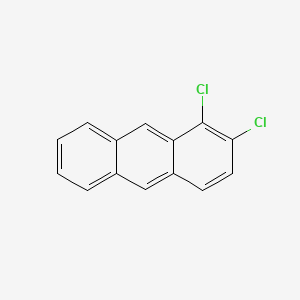
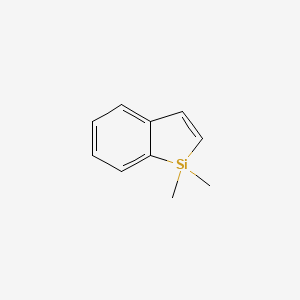
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
